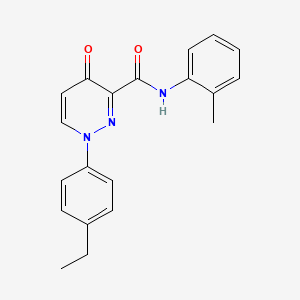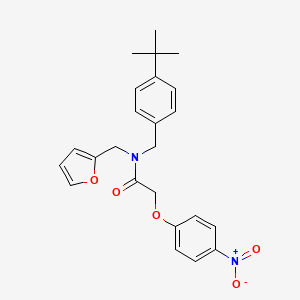![molecular formula C20H20N2O4 B11392832 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11392832.png)
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, and chromene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with the chromene moiety.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Pyrrolidine Intermediate: Pyrrolidine can be synthesized by the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.
Coupling Reaction: The furan and pyrrolidine intermediates are then coupled with a chromene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene moiety can be reduced to form dihydrochromenes.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrochromenes
Substitution: Substituted pyrrolidines
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide: shares similarities with other compounds containing furan, pyrrolidine, and chromene moieties, such as:
Uniqueness
- The unique combination of furan, pyrrolidine, and chromene moieties in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c23-19(15-12-14-6-1-2-7-17(14)26-20(15)24)21-13-16(18-8-5-11-25-18)22-9-3-4-10-22/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,21,23) |
Clé InChI |
LOQYJRNCEYODPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11392758.png)
![10-(4-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392763.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11392766.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
![N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392775.png)
![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392786.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11392789.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11392793.png)
![4,8,9-trimethyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392800.png)
![methyl 4-{5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]furan-2-yl}benzoate](/img/structure/B11392808.png)


![N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11392826.png)
![N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392828.png)
